molecular formula C25H19BrN2O3 B12346546 6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one

6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one

Cat. No.: B12346546
M. Wt: 475.3 g/mol
InChI Key: VOIZOYAOUDBWRB-UHFFFAOYSA-N
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Description

6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process may involve the cyclization of intermediates and the use of specific reagents such as boronic acids and palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as crystallization and chromatography are likely used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .

Mechanism of Action

The mechanism of action of 6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H19BrN2O3

Molecular Weight

475.3 g/mol

IUPAC Name

6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one

InChI

InChI=1S/C25H19BrN2O3/c1-30-21-10-6-5-9-17(21)22-14-20(28-31-22)24-23(15-7-3-2-4-8-15)18-13-16(26)11-12-19(18)27-25(24)29/h2-13,18,22H,14H2,1H3

InChI Key

VOIZOYAOUDBWRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=NO2)C3=C(C4C=C(C=CC4=NC3=O)Br)C5=CC=CC=C5

Origin of Product

United States

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